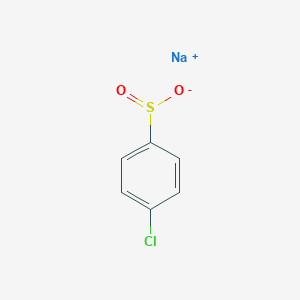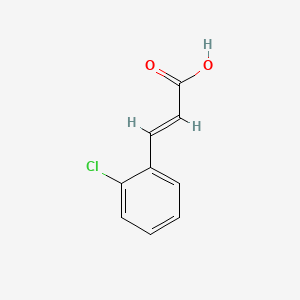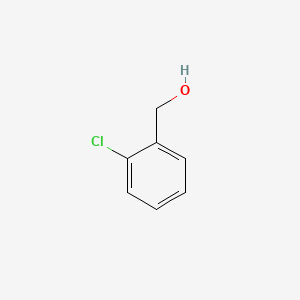
2-Chlorobenzyl alcohol
概要
説明
2-Chlorobenzyl alcohol, also known as (2-chlorophenyl)methanol, is an organic compound with the molecular formula C7H7ClO. It is a derivative of benzyl alcohol where a chlorine atom is substituted at the ortho position of the benzene ring. This compound is a white crystalline solid with a melting point of 69-72°C .
作用機序
Target of Action
2-Chlorobenzyl alcohol is primarily used as a laboratory chemical and for the synthesis of substances . It is also found in over-the-counter products used for symptomatic relief of acute sore throat and postoperative sore throat . The primary targets of this compound are the bacterial and viral pathogens associated with mouth and throat infections .
Mode of Action
It is thought to act as a mild antiseptic, denaturing external proteins and causing rearrangement of the tertiary structure proteins . This interaction with its targets leads to a broad spectrum of activity against bacteria and viruses .
Biochemical Pathways
It is known that aromatic compounds like this compound can be biodegraded through diverse microbial metabolic processes . This biodegradation plays a crucial role in environmental cleanup .
Pharmacokinetics
It has been found that the major urinary metabolites of this compound in rats were 2-chlorohippuric acid, 2-chlorobenzyl cysteine, 2-chlorobenzoic acid, and 2-chlorobenzyl glucuronic acid . These metabolites suggest that the compound undergoes extensive metabolism in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its antiseptic activity. It is thought to denature external proteins and cause rearrangement of the tertiary structure proteins, leading to a broad spectrum of activity against bacteria and viruses . This results in the symptomatic relief of acute sore throat and postoperative sore throat .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is water-soluble, which may affect its distribution in the environment . No special environmental precautions are required for its use
生化学分析
Biochemical Properties
It is known that benzyl alcohol, a similar compound, can interact with various enzymes and proteins . The chlorine atom in 2-Chlorobenzyl alcohol may alter these interactions, potentially leading to different biochemical properties .
Cellular Effects
It is known that benzyl alcohol can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The presence of the chlorine atom in this compound may modify these effects .
Molecular Mechanism
It is known that benzyl alcohol can bind to biomolecules, inhibit or activate enzymes, and alter gene expression . The chlorine atom in this compound may influence these interactions .
Temporal Effects in Laboratory Settings
It is known that benzyl alcohol can have long-term effects on cellular function . The stability and degradation of this compound may also influence its temporal effects .
Dosage Effects in Animal Models
It is known that benzyl alcohol can have toxic or adverse effects at high doses . The presence of the chlorine atom in this compound may modify these effects .
Metabolic Pathways
It is known that benzyl alcohol can interact with various enzymes and cofactors . The chlorine atom in this compound may influence these interactions .
Transport and Distribution
It is known that benzyl alcohol can interact with various transporters and binding proteins . The presence of the chlorine atom in this compound may modify these interactions .
Subcellular Localization
It is known that benzyl alcohol can be directed to specific compartments or organelles . The presence of the chlorine atom in this compound may influence its localization .
準備方法
Synthetic Routes and Reaction Conditions: 2-Chlorobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2-chlorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound can be produced via the Cannizzaro reaction, where 2-chlorobenzaldehyde undergoes disproportionation in the presence of a strong base like potassium hydroxide (KOH). This reaction yields both this compound and 2-chlorobenzoic acid .
化学反応の分析
Types of Reactions: 2-Chlorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-chlorobenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: It can be reduced to 2-chlorotoluene using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products:
Oxidation: 2-Chlorobenzaldehyde
Reduction: 2-Chlorotoluene
Substitution: 2-Chlorobenzyl chloride, 2-Chlorobenzyl bromide.
科学的研究の応用
2-Chlorobenzyl alcohol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is explored for its potential antimicrobial properties.
Industry: It is used in the production of dyes, resins, and plasticizers
類似化合物との比較
Benzyl alcohol: Lacks the chlorine substituent, making it less reactive in certain chemical reactions.
2,4-Dichlorobenzyl alcohol: Contains an additional chlorine atom, enhancing its antimicrobial properties.
2-Bromo-5-chlorobenzyl alcohol: Similar structure with a bromine substituent, used in different synthetic applications
Uniqueness: 2-Chlorobenzyl alcohol is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom at the ortho position. This makes it a valuable intermediate in organic synthesis and a potential candidate for antimicrobial applications .
特性
IUPAC Name |
(2-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYQPPXEXWRMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075132 | |
| Record name | 2-Chlorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17849-38-6, 29349-22-2 | |
| Record name | 2-Chlorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17849-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017849386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, ar-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029349222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chlorobenzenemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BR8W8F7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major metabolic pathways of 2-chlorobenzyl alcohol in plants?
A1: Studies utilizing radiolabeled this compound revealed its transformation into various metabolites within soybean, wheat, corn, and crabgrass seedlings []. Key metabolic pathways include the formation of S-(2-chlorobenzyl)-L-cysteine, S-(2-chlorobenzyl)-N-malonyl-L-cysteine and its sulfoxide, alongside 2-chlorohippuric acid, 1-O-(2-chlorobenzyl) glucuronic acid, and 2-chlorobenzyl cysteine [, ]. These findings suggest a consistent metabolic route across different plant species.
Q2: How is this compound metabolized in mammals?
A2: Research in rats indicates that this compound is primarily metabolized into 2-chlorohippuric acid (43% of the administered dose), with additional metabolites including 2-chlorobenzyl cysteine, 2-chlorobenzoic acid, and 2-chlorobenzyl glucuronic acid [].
Q3: How does the degradation of the herbicide orbencarb in soil relate to this compound?
A4: Orbencarb degradation in soil, primarily under aerobic conditions, leads to the formation of various metabolites, including this compound []. This suggests that this compound can arise as a breakdown product of certain herbicides in the environment.
Q4: What are the applications of this compound in chemical synthesis?
A5: this compound serves as a valuable starting material in organic synthesis. For example, it can be reacted with bis(trichloromethyl) carbonate to synthesize 2-chlorobenzyl chloroformate, a precursor to the peptide protecting reagent N-(2-chlorobenzyloxycarbonyloxy)-succinimide [].
Q5: Can you describe a simple, illustrative experiment involving this compound suitable for an introductory organic chemistry laboratory setting?
A6: A facile and illustrative experiment involves the Cannizzaro reaction of 2-chlorobenzaldehyde []. In this reaction, 2-chlorobenzaldehyde is treated with potassium hydroxide, leading to its disproportionation into equimolar quantities of 2-chlorobenzoic acid and this compound. Students can then confirm the product identities using techniques like TLC, IR, and NMR spectroscopy.
Q6: How is this compound used in analytical chemistry?
A7: this compound, alongside its derivative 2,4-dichlorobenzyl alcohol, are employed as derivatizing agents for the analysis of isocyanates like toluene diisocyanate (TDI), methylenediphenyl diisocyanate (MDI), and hexamethylene diisocyanate (HDI) []. This derivatization allows for the sensitive detection and quantification of these potentially hazardous compounds using gas chromatography coupled with various detectors (FID, PD-ECD, and MSD).
Q7: Are there any studies exploring the non-covalent interactions of this compound?
A8: Yes, research has investigated the non-covalent interactions between this compound and propylamine in benzene solution using both theoretical calculations and dielectric relaxation studies []. These studies provide insights into the nature and strength of hydrogen bonding and van der Waals interactions involving this compound.
Q8: What is the role of this compound in the synthesis of dihydroisobenzofurans?
A9: Palladium-catalyzed sequential alkynylation/annulation reactions utilizing this compound as a starting material have been developed for the synthesis of dihydroisobenzofurans [, ]. This method showcases the versatility of this compound as a building block in constructing complex molecular architectures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


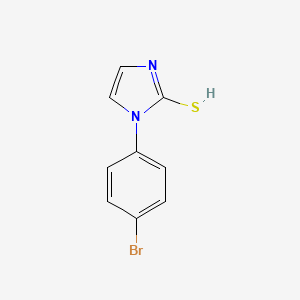
![(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate](/img/structure/B7723658.png)
![3-(2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B7723661.png)
![6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole](/img/structure/B7723665.png)
![6-Bromo-2-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7723669.png)
![6-(4-bromophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7723679.png)

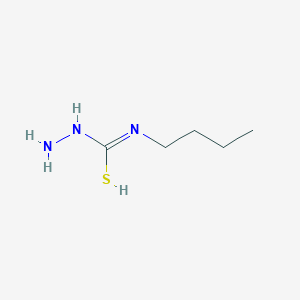
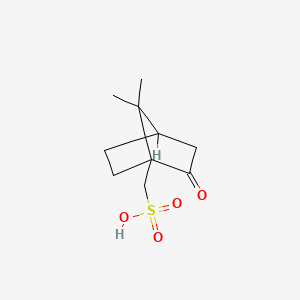
![3-[[amino(sulfanyl)methylidene]amino]benzoic acid](/img/structure/B7723718.png)
![4-[[amino(sulfanyl)methylidene]amino]benzoic acid](/img/structure/B7723719.png)
